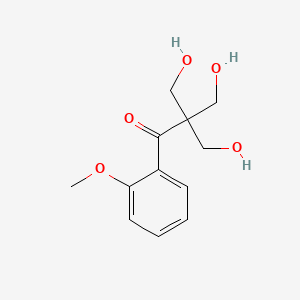
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound with a complex structure It features a hydroxyl group, two hydroxymethyl groups, and a methoxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Starting Material: Begin with a suitable aromatic compound such as 2-methoxybenzaldehyde.
Aldol Condensation: React the aromatic aldehyde with a suitable ketone under basic conditions to form an intermediate.
Reduction: Reduce the intermediate to introduce hydroxyl groups.
Hydroxymethylation: Introduce hydroxymethyl groups through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using catalysts to increase yield and efficiency, as well as employing continuous flow reactors for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,2-bis(hydroxymethyl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
2,2-Bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one: Lacks the hydroxyl group, potentially altering its chemical properties.
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one: Lacks the bis(hydroxymethyl) groups, which could influence its solubility and reactivity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include specific reactivity patterns, solubility characteristics, and biological activity.
Eigenschaften
CAS-Nummer |
648416-59-5 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3-hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O5/c1-17-10-5-3-2-4-9(10)11(16)12(6-13,7-14)8-15/h2-5,13-15H,6-8H2,1H3 |
InChI-Schlüssel |
GMDQZQYTNOREAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


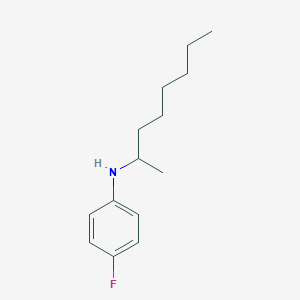
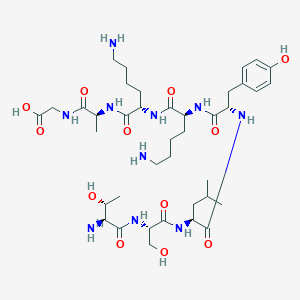
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
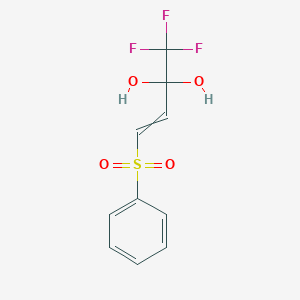

![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
![2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12584608.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12584619.png)
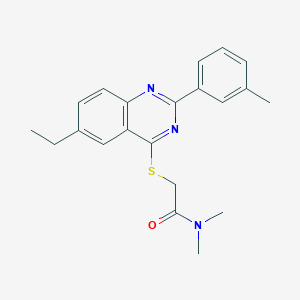
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
